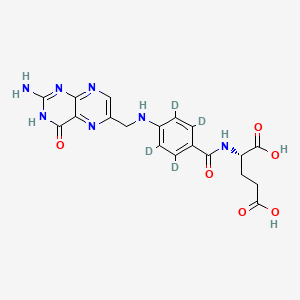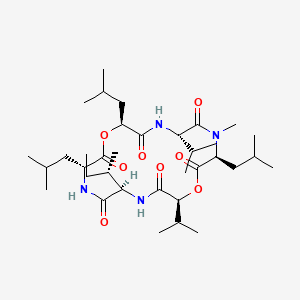
8-Hydroxy Debrisoquin-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy Debrisoquin-13C,15N2: is a labeled metabolite of Debrisoquin, a compound used in pharmacokinetic studies. It is a stable isotope-labeled compound, which means it contains isotopes of carbon-13 and nitrogen-15. This labeling is useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Debrisoquin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the isotopic labels. The final product is purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 8-Hydroxy Debrisoquin-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
Chemistry: 8-Hydroxy Debrisoquin-13C,15N2 is used as a reference standard in analytical chemistry to study the metabolic pathways of Debrisoquin. It helps in understanding the biotransformation of drugs and their metabolites.
Biology: In biological research, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism. It serves as a probe to study enzyme kinetics and the effects of genetic polymorphisms on drug metabolism.
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Debrisoquin and related drugs. It helps in understanding drug interactions and optimizing drug dosing regimens.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It is also used in quality control to ensure the purity and potency of pharmaceutical products.
作用機序
The mechanism of action of 8-Hydroxy Debrisoquin-13C,15N2 is related to its role as a metabolite of Debrisoquin. Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting the release and distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in neurotransmitter vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores in nerve endings .
類似化合物との比較
Debrisoquin: The parent compound, used in the treatment of hypertension.
8-Hydroxyquinoline: A compound with a similar hydroxyl group, used in various biological applications.
8-Hydroxyquinoline-13C,15N2: Another isotopically labeled compound used in similar research applications.
Uniqueness: 8-Hydroxy Debrisoquin-13C,15N2 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying drug interactions. Its stability and high purity make it an ideal reference standard in various scientific research applications.
特性
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)/i10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPFQJFGPVJNU-OVOUXGLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC=C2O)[13C](=[15NH])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)







